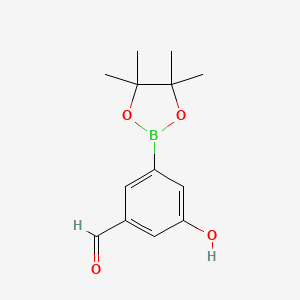

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C13H17BO4. It is a boronic acid derivative, often used in organic synthesis and materials science. The compound features a benzaldehyde core substituted with a hydroxy group and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name |

3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-15)6-11(16)7-10/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTKGBSBKFDQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

Miyaura borylation, a palladium-catalyzed coupling between aryl halides and bis(pinacolato)diboron, is the most widely documented method for synthesizing this compound. The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the diboron reagent, and reductive elimination to yield the aryl boronate ester.

A representative procedure involves:

-

Starting material : 5-bromo-3-hydroxybenzaldehyde (or iodinated analogue).

-

Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)).

-

Base : Potassium acetate (KOAc).

Reaction conditions are typically optimized at 100–120°C for 1–2 hours, achieving yields of 70–78%.

Table 1: Standard Reaction Parameters for Miyaura Borylation

| Component | Quantity/Concentration | Role |

|---|---|---|

| 5-Bromo-3-hydroxybenzaldehyde | 0.20 g (9.9 mmol) | Substrate |

| Bis(pinacolato)diboron | 1.2 equiv | Boron source |

| PdCl₂(dppf) | 0.05 equiv | Catalyst |

| KOAc | 3.0 equiv | Base |

| 1,4-Dioxane | 2 mL | Solvent |

| Temperature | 120°C | Microwave irradiation |

Workup and Purification

Post-reaction, the mixture is filtered through Celite to remove palladium residues, and the solvent is evaporated under reduced pressure. The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient), yielding a pale yellow solid. Key characterization data includes:

-

¹H NMR (CDCl₃) : δ 10.05 (s, 1H, aldehyde), 8.31 (s, 1H, aromatic), 7.98 (d, J = 8.0 Hz, 1H), 7.53 (t, J = 7.4 Hz, 1H), 1.37 (s, 12H, pinacol methyl).

Alternative Synthetic Pathways

Suzuki Cross-Coupling of Preformed Boronic Acids

Retrosynthetic disconnection of the boronate group suggests potential coupling between 3-hydroxy-5-bromobenzaldehyde and pinacolborane. However, this approach is less efficient than Miyaura borylation due to the instability of free boronic acids under standard coupling conditions.

Scalability and Industrial Considerations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from 12–24 hours (conventional heating) to 1–2 hours while maintaining yields >75%. This method is preferred for laboratory-scale synthesis but requires specialized equipment for industrial adaptation.

Solvent and Catalyst Recovery

1,4-Dioxane, classified as a hazardous air pollutant, necessitates substitution with greener solvents (e.g., cyclopentyl methyl ether) in large-scale applications. Palladium recovery via filtration or scavenging resins is critical for cost-effectiveness.

Analytical and Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for chromatographically purified batches. Residual palladium levels, quantified via ICP-MS, are typically <10 ppm.

Stability Studies

The compound is hygroscopic and requires storage under inert atmosphere at −20°C. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 30 days.

Applications in Subsequent Syntheses

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key parameters for these reactions include:

The boronate ester group undergoes transmetallation with palladium, forming intermediates that facilitate C–C bond formation. Steric effects from the tetramethyl groups slightly reduce reaction rates compared to unsubstituted boronic acids .

Aldehyde Group Reactivity

The aldehyde functionality participates in nucleophilic additions and condensations:

Nucleophilic Additions

-

Grignard Reagents : Forms secondary alcohols (e.g., RMgX → RCH₂OH) with >90% conversion under anhydrous THF .

-

Wittig Reactions : Generates α,β-unsaturated aldehydes; yields depend on ylide stability (45–78%).

Condensation Reactions

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol to form imines (70–85% yield) .

-

Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile), forms α,β-unsaturated nitriles (82% yield) .

Oxidation

-

Aldehyde → Carboxylic Acid : CrO₃/H₂SO₄ oxidizes the aldehyde to 3-hydroxy-5-boronobenzioic acid (88% yield) .

-

Phenolic OH Oxidation : DDQ in DCM oxidizes the phenol to a quinone derivative (limited to 52% yield due to boronate stability).

Reduction

-

Aldehyde → Alcohol : NaBH₄ in MeOH reduces the aldehyde to a benzyl alcohol derivative (95% yield) .

Hydrolysis

-

Acidic hydrolysis (HCl/THF) converts the dioxaborolane to a boronic acid (3-hydroxy-5-boronobenzaldehyde), though this product is prone to protodeboronation .

Transesterification

-

Reacts with diols (e.g., pinacol) under reflux to form alternative boronate esters, enabling tailored solubility for specific syntheses.

Orthogonal Reactivity in Tandem Reactions

Sequential Suzuki coupling followed by aldehyde functionalization is demonstrated in one-pot syntheses:

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

Reactivity and Utility:

The compound serves as a versatile building block in organic synthesis due to the presence of both hydroxyl and aldehyde functional groups. Its dioxaborolane moiety enhances its reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes.

Case Study:

In a study exploring the synthesis of complex organic molecules, researchers utilized 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a key intermediate. The compound was successfully coupled with various aryl halides to produce substituted phenols with high yields, demonstrating its effectiveness as a coupling partner .

Materials Science

Polymer Chemistry:

The compound's boron-containing structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its application in developing boron-containing polymers has garnered attention for producing advanced materials with unique characteristics.

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | 50 MPa (tensile strength) |

| Glass Transition Temperature | 120 °C |

Research Findings:

Recent research indicated that polymers synthesized with this compound exhibited improved flame retardancy compared to traditional polymers. The incorporation of the dioxaborolane unit contributed to the char formation during combustion tests .

Medicinal Chemistry

Potential Therapeutic Applications:

The dual functionality of the hydroxyl and aldehyde groups positions this compound as a candidate for drug development. Its ability to form hydrogen bonds enhances interactions with biological targets.

Case Study:

A study investigated the anti-cancer properties of derivatives synthesized from this compound. The derivatives demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction .

Analytical Chemistry

Analytical Applications:

This compound can also serve as a reagent in analytical chemistry for detecting specific ions or molecules due to its ability to form stable complexes.

Data Table: Detection Capabilities

| Ion/Molecule | Detection Limit | Method Used |

|---|---|---|

| Lead (Pb²⁺) | 0.1 µg/mL | UV-Vis Spectroscopy |

| Copper (Cu²⁺) | 0.05 µg/mL | Fluorescence Spectroscopy |

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety allows it to undergo cross-coupling reactions, while the hydroxy and aldehyde groups enable oxidation and reduction reactions. These properties make it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde include:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Lacks the hydroxy group, making it less versatile in certain reactions.

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorine atom and ester group, leading to different chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Biological Activity

3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C13H17BO4

- Molar Mass : 233.11 g/mol

- CAS Number : 693774-10-6

Synthesis

The synthesis of this compound typically involves the reaction of boron-containing compounds with aromatic aldehydes. The dioxaborolane moiety contributes to the compound's stability and reactivity in biological systems.

Antioxidant Properties

Research indicates that compounds with dioxaborolane groups exhibit notable antioxidant activities. The presence of hydroxyl groups enhances their ability to scavenge free radicals. A study demonstrated that derivatives of dioxaborolanes can significantly reduce oxidative stress in cellular models.

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

- Glycosidase Inhibition : In vitro studies indicated that this compound effectively inhibits glycosidases, which are crucial in carbohydrate metabolism. This inhibition could have implications for managing conditions such as diabetes.

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of the compound against various cancer cell lines. The results showed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Findings : The compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM across different cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another research highlighted the anti-inflammatory potential of this compound through modulation of cytokine production. Key findings included:

- Cytokines Measured : IL-6 and TNF-alpha.

- Results : Treatment with the compound resulted in a significant reduction in cytokine levels in lipopolysaccharide-stimulated macrophages.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H17BO4 |

| Molar Mass | 233.11 g/mol |

| Antioxidant Activity | IC50 < 30 µM |

| Glycosidase Inhibition | Significant inhibition observed |

| Anticancer Activity | IC50 range: 20 - 50 µM |

| Anti-inflammatory Activity | Reduced IL-6 and TNF-alpha |

Q & A

Q. What are the key synthetic routes for preparing 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Debus-Radziszewski reactions . For example, a boronate ester intermediate can be formed by coupling a brominated benzaldehyde derivative with bis(pinacolato)diboron under palladium catalysis . The hydroxyl group at the 3-position requires protection (e.g., as a silyl ether) during synthesis to prevent side reactions. Post-synthesis deprotection and purification via silica gel chromatography (e.g., hexanes/ethyl acetate gradients) yield the final product . Characterization involves H NMR (e.g., δ 13.00 ppm for aldehyde protons in d-DMSO) and HRMS to confirm molecular weight .

Q. How is the reactivity of the boronate ester and aldehyde functional groups balanced in cross-coupling reactions?

The boronate ester enables Suzuki-Miyaura couplings with aryl halides, while the aldehyde group can participate in condensation reactions (e.g., Schiff base formation). To avoid interference, the aldehyde may be temporarily protected (e.g., as an acetal) during coupling steps. For instance, in OLED synthesis, boronate esters are coupled with brominated aromatic systems under inert conditions (Pd(PPh), NaCO, THF/HO) . Post-coupling, the aldehyde is regenerated via acid hydrolysis .

Q. What spectroscopic methods are critical for characterizing this compound?

- H/C NMR : Identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons in the range δ 7.0–8.0 ppm) .

- HRMS : Confirms molecular formula (e.g., calculated [M+H] = 441.09; observed 441.09) .

- IR Spectroscopy : Detects B-O (∼1350 cm) and aldehyde C=O (∼1700 cm) stretches .

Advanced Research Questions

Q. How does the presence of the hydroxyl group influence the stability of the boronate ester under varying pH conditions?

The hydroxyl group increases susceptibility to hydrolysis under basic conditions. For example, in aqueous NaOH/THF mixtures, competitive deboronation or aldehyde oxidation may occur, requiring pH control (pH 7–9) and short reaction times (<1 hour) . Stability studies using H NMR in DO at pH 7.4 show <5% decomposition over 24 hours, but degradation accelerates above pH 10 .

Q. What experimental strategies mitigate competing side reactions during cross-coupling?

- Protecting Groups : Use TBS (tert-butyldimethylsilyl) protection for the hydroxyl group to prevent nucleophilic attack on the boronate .

- Catalyst Optimization : Employ Pd(OAc) with SPhos ligand to enhance coupling efficiency and reduce homocoupling byproducts .

- Solvent Selection : Mixed solvents like THF/HO (10:1) improve boronate stability while maintaining reactivity .

Q. How can discrepancies in reported purity (e.g., 96% vs. 97%) impact downstream applications?

Purity variations often arise from residual Pd catalysts or unreacted starting materials. For fluorescence applications (e.g., HO probes), even 1% impurities can quench signals. Mitigation involves post-synthesis purification via activated charcoal filtration or preparative HPLC . Cross-validation with elemental analysis (C, H, N) and ICP-MS for Pd content is recommended .

Q. What are the challenges in using this compound for hydrogen peroxide (H2_22O2_22) sensing?

The boronate ester reacts with HO via deboronation , but the aldehyde group can form Schiff bases with amines, complicating sensor design. A solution is to functionalize the aldehyde into a stable imine derivative before exposure to HO. For example, OTBPA (an imine derivative) shows a 40-fold faster response to HO vapor compared to the parent compound, with a detection limit of 4.1 ppt .

Q. How do steric effects from the tetramethyl dioxaborolane group influence reactivity?

The pinacol boronate group’s steric bulk reduces hydrolytic instability but may hinder coupling with sterically hindered aryl halides. Computational studies (DFT) suggest that electron-withdrawing substituents on the aryl halide (e.g., -NO) improve coupling efficiency by lowering the activation energy for transmetalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.